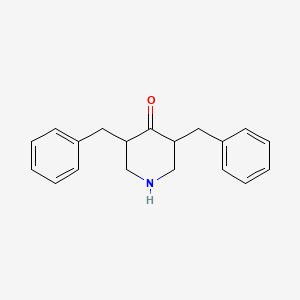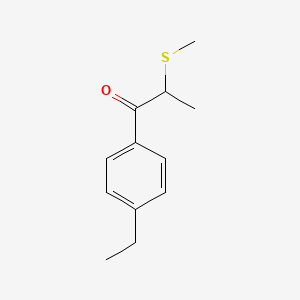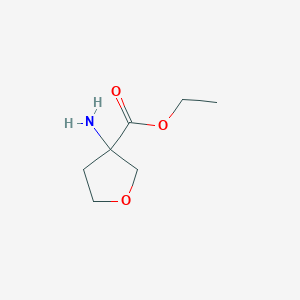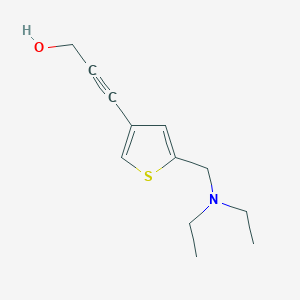
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound that features a thiophene ring substituted with a diethylamino group and a propynyl alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Attachment of the Propynyl Alcohol Group: The propynyl alcohol group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.
Reduction: Formation of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-en-1-ol or 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ane.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with dimethylamino instead of diethylamino group.
3-(5-((Diethylamino)methyl)furan-3-yl)prop-2-yn-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
3-(5-((Diethylamino)methyl)thiophen-2-yl)prop-2-yn-1-ol: Similar structure but with the substitution at the 2-position of the thiophene ring.
Uniqueness
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to the specific positioning of the diethylamino group and the propynyl alcohol group on the thiophene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H17NOS |
|---|---|
分子量 |
223.34 g/mol |
IUPAC名 |
3-[5-(diethylaminomethyl)thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C12H17NOS/c1-3-13(4-2)9-12-8-11(10-15-12)6-5-7-14/h8,10,14H,3-4,7,9H2,1-2H3 |
InChIキー |
MZMOJOHLDAJVBT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC(=CS1)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


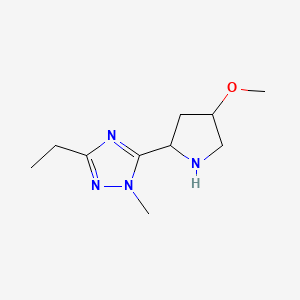
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)
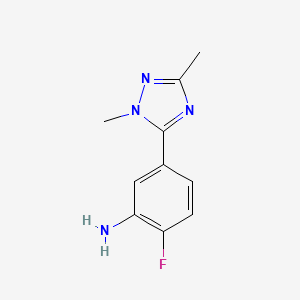
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid](/img/structure/B13522284.png)
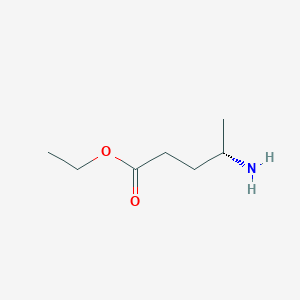
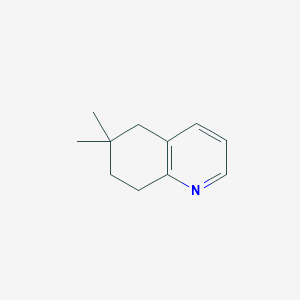
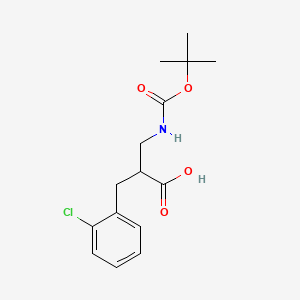
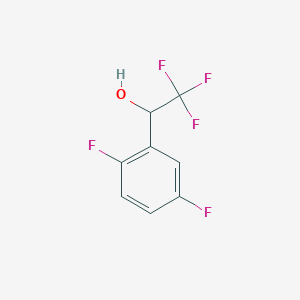
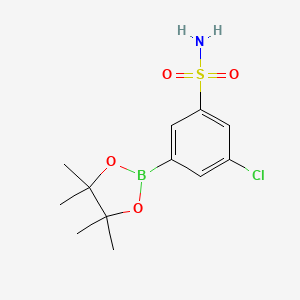
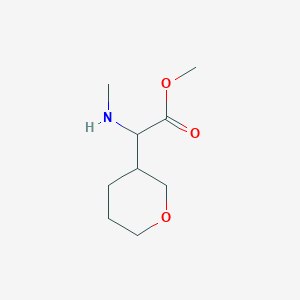
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
